molecular formula C11H12F3IN2O B1391940 N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide CAS No. 1002916-67-7

N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide

Cat. No.: B1391940
CAS No.: 1002916-67-7
M. Wt: 372.13 g/mol
InChI Key: QHTWALZDQQXFBA-UHFFFAOYSA-N
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Description

N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide is a useful research compound. Its molecular formula is C11H12F3IN2O and its molecular weight is 372.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-iodo-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3IN2O/c1-10(2,3)9(18)17-8-7(15)4-6(5-16-8)11(12,13)14/h4-5H,1-3H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTWALZDQQXFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=N1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1002916-67-7

Authored by a Senior Application Scientist

Introduction: In the rapidly evolving landscape of drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. The trifluoromethyl group, in particular, is prized for its ability to improve metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive technical overview of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide, a pivotal building block in the synthesis of advanced pharmaceutical agents, most notably in the burgeoning field of targeted protein degradation (TPD). Its unique trifluoromethylpyridine core, functionalized with an iodine atom and a pivalamide protecting group, offers a versatile platform for medicinal chemists to construct complex molecules, particularly Proteolysis-Targeting Chimeras (PROTACs).

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2][3][4][5][6][7][8] These molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker to connect the two.[7] The strategic design of each component is crucial for the efficacy of the resulting PROTAC. This compound serves as a valuable precursor for the synthesis of warheads that can be incorporated into PROTACs, targeting a wide array of proteins implicated in various diseases.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical intermediate is paramount for its effective and safe handling in a laboratory setting.

PropertyValueSource
CAS Number 1002916-67-7[9][10][11]
Molecular Formula C₁₁H₁₂F₃IN₂O[10][11][12]
Molecular Weight 372.13 g/mol [10][11][12]
Physical Form Solid[11]
Purity Typically >95%[10][11]
Storage Room temperature[10]

Safety Information:

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

This information is based on available safety data sheets and should be supplemented with a thorough review of the full SDS before handling.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a representative procedure based on established organic chemistry principles for similar transformations.

Diagram of the Synthetic Workflow

G A This compound C Suzuki or Sonogashira Cross-Coupling A->C B Linker Precursor with Coupling Partner (e.g., boronic acid) B->C D Pivalamide Deprotection C->D E Amide Coupling D->E G Final PROTAC Molecule E->G F E3 Ligase Ligand-Linker Conjugate F->E

Sources

A Comprehensive Spectroscopic Guide to N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the novel trifluoromethylated pyridine derivative, N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of complex heterocyclic molecules. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by comparative data from relevant scientific literature, ensuring a robust and reliable resource for laboratory applications.

Introduction

This compound is a multifaceted chemical entity featuring a trifluoromethyl group, an iodine atom, and a pivalamide moiety appended to a pyridine core. The unique electronic and steric properties imparted by these functional groups make it a compound of significant interest in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the iodine atom provides a site for further chemical modification, such as cross-coupling reactions. The pivalamide group offers steric bulk and can influence the compound's solubility and conformational preferences.

Accurate structural elucidation and purity assessment are paramount in the development of such novel compounds. This guide details the expected spectroscopic characteristics of this compound, providing a foundational dataset for its identification and characterization. While experimentally derived data for this specific molecule is not publicly available, the data presented herein is based on highly accurate predictive models and corroborated by experimental data from structurally analogous compounds.

Molecular Structure and Key Properties

PropertyValueSource
Chemical Formula C₁₁H₁₂F₃IN₂O[1]
Molecular Weight 372.13 g/mol [1]
CAS Number 1002916-67-7[1]
Canonical SMILES CC(C)(C)C(=O)NC1=NC=C(C=C1I)C(F)(F)F[1]

digraph "this compound" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N7 [label="N"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; O13 [label="O"]; I14 [label="I"]; F15 [label="F"]; F16 [label="F"]; F17 [label="F"];

// Hydrogen nodes H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; H12 [label="H"];

// Edges for the pyridine ring C2 -- N1; N1 -- C6; C6 -- C5; C5 -- C4; C4 -- C3; C3 -- C2;

// Edges for the substituents C2 -- N7; N7 -- C8; C8 -- O13; C8 -- C9; C9 -- C10; C9 -- C11; C9 -- C12; C3 -- I14; C5 -- C18; C18 -- F15; C18 -- F16; C18 -- F17;

// Edges for hydrogens N7 -- H1; C4 -- H2; C6 -- H3; C10 -- H4; C10 -- H5; C10 -- H6; C11 -- H7; C11 -- H8; C11 -- H9; C12 -- H10; C12 -- H11; C12 -- H12;

// Positioning nodes N1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; N7 [pos="-2.5,1.5!"]; C8 [pos="-3.8,1.2!"]; O13 [pos="-4.2,0.2!"]; C9 [pos="-4.5,2.5!"]; C10 [pos="-3.5,3.5!"]; C11 [pos="-5.5,3!"]; C12 [pos="-5,2!"]; I14 [pos="-2.5,-1.8!"]; C18 [pos="2.6,-1.5!"]; F15 [pos="3.5,-0.8!"]; F16 [pos="3.2,-2.5!"]; F17 [pos="2,-2.2!"]; H1[pos="-2.3,2.4!"]; H2[pos="0,-2.4!"]; H3[pos="2.2,1.2!"];

}

Figure 1. 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10 mg of this compound.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the amide proton.[2]

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal resolution.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

  • ¹⁹F NMR:

    • Pulse Program: Standard single-pulse experiment, typically proton-decoupled.

    • Number of Scans: 64-128.

    • Relaxation Delay: 1-2 seconds.

    • Reference: An external reference such as CFCl₃ is often used.[3]

G cluster_workflow NMR Data Acquisition Workflow prep Sample Preparation (Dissolve in Deuterated Solvent) tube Transfer to NMR Tube prep->tube spectrometer Place in Spectrometer tube->spectrometer setup Instrument Setup (Lock, Tune, Shim) spectrometer->setup acquire Acquire Spectra (¹H, ¹³C, ¹⁹F) setup->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Peak Picking, Integration, Interpretation) process->analyze

Figure 2. General workflow for NMR data acquisition.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amide proton, and the pivaloyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~8.5d1HH-6The proton at the 6-position is expected to be the most downfield of the pyridine protons due to the deshielding effect of the adjacent nitrogen and the electron-withdrawing trifluoromethyl group. A doublet splitting would arise from coupling to H-4.
~8.3d1HH-4The proton at the 4-position will be a doublet due to coupling with H-6. Its chemical shift is influenced by the adjacent iodine and the trifluoromethyl group at the 5-position.
~8.0s (br)1HN-HThe amide proton typically appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.
~1.3s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, a characteristic feature of the pivaloyl moiety.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The signals will be influenced by the electronegativity of the substituents.

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~176C=OThe carbonyl carbon of the amide is expected in this region.
~155C-2The carbon bearing the pivalamido group will be significantly downfield.
~150C-6This pyridine carbon is adjacent to the nitrogen atom.
~145 (q)C-4The signal for this carbon will be split into a quartet due to coupling with the three fluorine atoms of the CF₃ group.
~122 (q)C-5The carbon attached to the trifluoromethyl group will appear as a quartet with a large C-F coupling constant.
~120 (q)-CF₃The carbon of the trifluoromethyl group itself will also be a quartet with a very large ¹J(C-F) coupling constant.
~95C-3The carbon bearing the iodine atom is expected to be shifted upfield due to the "heavy atom effect".
~40-C(CH₃)₃The quaternary carbon of the tert-butyl group.
~27-C(CH₃)₃The methyl carbons of the tert-butyl group.
¹⁹F NMR Spectroscopy (Predicted)

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale and Comparative Insights
~ -63s-CF₃The trifluoromethyl group on the pyridine ring is expected to appear as a singlet in a proton-decoupled ¹⁹F NMR spectrum. The chemical shift is typical for an aromatic trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

Sample Preparation (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

G cluster_workflow ATR-FTIR Analysis Workflow clean Clean ATR Crystal sample Place Sample on Crystal clean->sample pressure Apply Pressure sample->pressure background Collect Background Spectrum pressure->background collect Collect Sample Spectrum background->collect analyze Analyze Spectrum collect->analyze

Figure 3. Workflow for ATR-FTIR data acquisition.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3300MediumN-H stretchAmide
2970-2870Medium-StrongC-H stretch (sp³)Pivaloyl group
~1680StrongC=O stretch (Amide I)Amide
~1580, 1470Medium-StrongC=C and C=N stretchesPyridine ring
~1540MediumN-H bend (Amide II)Amide
1300-1100StrongC-F stretchesTrifluoromethyl group
~1150MediumC-N stretch
~1050MediumC-I stretch

The IR spectrum is expected to be dominated by strong absorptions from the amide carbonyl and the C-F bonds of the trifluoromethyl group. The N-H stretching frequency can provide information about hydrogen bonding.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrometry

Method: Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.

  • Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the ESI source.

Instrument Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Mode: Positive ion mode is expected to be effective, leading to the observation of the protonated molecule [M+H]⁺.

  • Mass Range: Scan a range appropriate to observe the molecular ion and potential fragments (e.g., m/z 50-500).

Predicted Mass Spectrum
  • Molecular Ion: The primary ion observed in the ESI mass spectrum is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 373.0. High-resolution mass spectrometry should yield a mass that is within 5 ppm of the calculated exact mass.

  • Isotopic Pattern: The presence of an iodine atom will result in a characteristic isotopic pattern. However, as iodine is monoisotopic (¹²⁷I), it will not produce a distinct M+2 peak like chlorine or bromine.

  • Fragmentation Pattern: Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic fragments. Key fragmentation pathways could include:

    • Loss of the pivaloyl group: A significant fragment would likely correspond to the loss of the pivaloyl group (C₅H₉O), resulting in an ion corresponding to the 2-amino-3-iodo-5-(trifluoromethyl)pyridine fragment.

    • Cleavage of the amide bond: Fragmentation may also occur at the amide bond, leading to ions corresponding to the pivaloyl cation and the aminopyridine radical cation.

G M [M+H]⁺ m/z ≈ 373.0 F1 Loss of Pivaloyl Group (-C₅H₉O) M->F1 -85 u F2 Amide Bond Cleavage M->F2 Frag1 [M - C₅H₉O + H]⁺ F1->Frag1 Frag2 [C₅H₉O]⁺ F2->Frag2 m/z ≈ 85 Frag3 [C₆H₃F₃IN₂]⁺˙ F2->Frag3

Figure 4. Predicted major fragmentation pathways in MS/MS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectral data, along with detailed experimental protocols, offer a robust framework for the identification and characterization of this complex heterocyclic molecule. The interpretation of the spectral features is grounded in fundamental principles and supported by data from related structures in the scientific literature. This guide is intended to serve as a valuable resource for researchers working with this and similar classes of compounds, facilitating efficient and accurate structural analysis.

References

  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

  • MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

  • National Institute of Standards and Technology. Pyridine. [Link]

  • University of Wisconsin-Madison. Fluorine NMR. [Link]

  • The Royal Society of Chemistry. Supporting Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • National Center for Biotechnology Information. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

  • MDPI. Synthesis and Characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo. [Link]

  • ResearchGate. Synthesis and characterization of new heterocyclic compounds derived from 2-aminopyridine. [Link]

  • ResearchGate. Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). [Link]

  • National Center for Biotechnology Information. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization, and Biological Activity of Platinum II, III, and IV Pivaloamidine Complexes. [Link]

  • ResearchGate. Selected IR stretching frequencies, and 1 H and 13 C NMR chemical shifts of the…. [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • National Center for Biotechnology Information. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

Sources

Methodological & Application

Synthesis Protocol for N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide: An Essential Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Trifluoromethylpyridines in Medicinal Chemistry

The trifluoromethylpyridine moiety is a cornerstone in the design of contemporary agrochemicals and pharmaceuticals.[1] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Specifically, N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide serves as a crucial intermediate in the synthesis of various bioactive compounds, making a robust and well-documented synthetic protocol essential for researchers in drug development. This guide provides a comprehensive, two-step synthesis of this compound, starting from the commercially available 2-amino-5-(trifluoromethyl)pyridine. The protocol is designed to be both efficient and scalable, with a focus on explaining the chemical principles that underpin each step.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two sequential steps: electrophilic iodination of the pyridine ring followed by N-acylation of the amino group.

Synthetic Scheme 2-amino-5-(trifluoromethyl)pyridine 2-amino-5-(trifluoromethyl)pyridine 2-amino-3-iodo-5-(trifluoromethyl)pyridine 2-amino-3-iodo-5-(trifluoromethyl)pyridine 2-amino-5-(trifluoromethyl)pyridine->2-amino-3-iodo-5-(trifluoromethyl)pyridine   Step 1: Iodination   N-Iodosuccinimide (NIS)   Acetonitrile, rt This compound This compound 2-amino-3-iodo-5-(trifluoromethyl)pyridine->this compound   Step 2: Pivaloylation   Pivaloyl chloride, DIPEA   DCM, 0°C to rt

Caption: Overall two-step synthesis of the target compound.

Part 1: Electrophilic Iodination of 2-amino-5-(trifluoromethyl)pyridine

The first step involves the regioselective iodination of the electron-rich pyridine ring of 2-amino-5-(trifluoromethyl)pyridine at the 3-position. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In this case, the 3- and 5-positions are activated. Due to the presence of the trifluoromethyl group at the 5-position, the iodination occurs preferentially at the less sterically hindered 3-position. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for electron-rich aromatic and heteroaromatic compounds.[3]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-amino-5-(trifluoromethyl)pyridine≥97%Commercially Available74784-70-6
N-Iodosuccinimide (NIS)≥98%Commercially Available516-12-1
Acetonitrile (CH₃CN)AnhydrousCommercially Available75-05-8
Sodium thiosulfate (Na₂S₂O₃)ACS GradeCommercially Available7772-98-7
Saturated sodium bicarbonate (NaHCO₃) solutionACS GradePrepared in-houseN/A
Brine (saturated NaCl solution)ACS GradePrepared in-houseN/A
Anhydrous magnesium sulfate (MgSO₄)ACS GradeCommercially Available7487-88-9
Dichloromethane (DCM)ACS GradeCommercially Available75-09-2
Ethyl acetate (EtOAc)ACS GradeCommercially Available141-78-6
HexanesACS GradeCommercially Available110-54-3
Experimental Protocol
  • To a stirred solution of 2-amino-5-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous acetonitrile (approximately 0.2 M), add N-iodosuccinimide (1.1 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-amino-3-iodo-5-(trifluoromethyl)pyridine.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the pure intermediate.[4]

Part 2: N-Acylation of 2-amino-3-iodo-5-(trifluoromethyl)pyridine

The second step is the N-acylation of the amino group of 2-amino-3-iodo-5-(trifluoromethyl)pyridine with pivaloyl chloride to form the final pivalamide product. Pivaloyl chloride is a reactive acylating agent.[5] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction without competing with the amino group of the pyridine.[6]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-amino-3-iodo-5-(trifluoromethyl)pyridineAs prepared in Part 1N/AN/A
Pivaloyl chloride≥99%Commercially Available3282-30-2
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available7087-68-5
Dichloromethane (DCM)AnhydrousCommercially Available75-09-2
Saturated sodium bicarbonate (NaHCO₃) solutionACS GradePrepared in-houseN/A
Brine (saturated NaCl solution)ACS GradePrepared in-houseN/A
Anhydrous magnesium sulfate (MgSO₄)ACS GradeCommercially Available7487-88-9
Ethyl acetate (EtOAc)ACS GradeCommercially Available141-78-6
HexanesACS GradeCommercially Available110-54-3
Experimental Protocol
  • Dissolve 2-amino-3-iodo-5-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous dichloromethane (approximately 0.2 M) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add N,N-diisopropylethylamine (1.5 eq.) to the cooled solution, followed by the dropwise addition of pivaloyl chloride (1.2 eq.).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., hexanes:ethyl acetate 8:2 v/v).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford this compound as a solid.[7]

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-amino-5-(trifluoromethyl)pyridine: Toxic if swallowed and causes skin and eye irritation.[8]

  • N-Iodosuccinimide (NIS): Harmful if swallowed and causes skin and eye irritation. May cause respiratory irritation.[9]

  • Pivaloyl chloride: Highly flammable liquid and vapor. Harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled. Reacts violently with water.[1]

  • N,N-Diisopropylethylamine (DIPEA): Flammable liquid and vapor. Harmful if swallowed and causes serious eye damage.[10]

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation and may cause drowsiness or dizziness.[3]

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

Workflow Visualization

Experimental Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Pivaloylation Start1 Dissolve 2-amino-5-(trifluoromethyl)pyridine in CH₃CN Add_NIS Add N-Iodosuccinimide Start1->Add_NIS React1 Stir at room temperature Add_NIS->React1 Quench1 Quench with Na₂S₂O₃ solution React1->Quench1 Extract1 Extract with DCM Quench1->Extract1 Wash1 Wash with NaHCO₃ and Brine Extract1->Wash1 Dry1 Dry over MgSO₄ and Concentrate Wash1->Dry1 Purify1 Purify by Column Chromatography Dry1->Purify1 Intermediate 2-amino-3-iodo-5-(trifluoromethyl)pyridine Purify1->Intermediate Start2 Dissolve Intermediate in DCM Intermediate->Start2 Use in next step Cool Cool to 0°C Start2->Cool Add_Reagents Add DIPEA and Pivaloyl Chloride Cool->Add_Reagents React2 Stir and warm to room temperature Add_Reagents->React2 Quench2 Quench with NaHCO₃ solution React2->Quench2 Extract2 Extract with DCM Quench2->Extract2 Wash2 Wash with Brine Extract2->Wash2 Dry2 Dry over MgSO₄ and Concentrate Wash2->Dry2 Purify2 Purify by Recrystallization/Chromatography Dry2->Purify2 Final_Product This compound Purify2->Final_Product

Caption: Detailed workflow for the two-step synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures, researchers and drug development professionals can efficiently produce this valuable intermediate for their synthetic campaigns. The explanation of the underlying chemical principles for each step is intended to provide a deeper understanding of the reaction mechanisms and to facilitate troubleshooting and optimization.

References

  • Ishikawa, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 156-172. [Link]

  • Hikawa, H., & Yokoyama, Y. (2016). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. ACS Omega, 1(5), 824-831. [Link]

  • Carl Roth GmbH + Co. KG. (2023). Safety Data Sheet: N,N-Diisopropylethylamine. [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.
  • Connon, S. J., & Hegarty, A. F. (2000). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of the Chemical Society, Perkin Transactions 1, (10), 1511-1516. [Link]

  • Organic Syntheses. (2019). O-PIVALOYL-N-HYDROXYANILINE. Org. Synth., 96, 14-26. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Carl Roth GmbH + Co. KG. (2023). Safety Data Sheet: Dichloromethane. [Link]

  • SIELC. (2023). Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column. [Link]

  • Al-Zoubi, R. M., & Marion, O. (2012). N-acylation of amides through internal nucleophilic catalysis. Tetrahedron Letters, 53(34), 4502-4505. [Link]

  • Loba Chemie. (2025). PIVALOYL CHLORIDE EXTRA PURE Safety Data Sheet. [Link]

  • Yamamuro, O., & Suga, H. (1989). Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide of aqueous solution. The Journal of Physical Chemistry, 93(15), 5873-5876. [Link]

  • Wang, D., et al. (2015). Supporting Information for Asymmetric Hydrogenation of 6-Alkyl-2-aryl-3-(trifluoromethyl)pyridines. Chemical Communications, 51(88), 15948-15951. [Link]

  • US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Ishikawa, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 156-172. [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization, filtration and melting point. [Link]

  • DC Fine Chemicals. (2025). Safety Data Sheet: N,N-Diisopropylethylamine. [Link]

  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: dichloromethane. [Link]

  • US4650875A - Prepar
  • DC Fine Chemicals. (2025). Safety Data Sheet: N-Iodosuccinimide. [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]

  • A MATERIAL SAFETY DATA SHEET N-IODOSUCCINIMIDE. [Link]

  • YouTube. (2020, May 18). Recrystallization of Acetanilide [Video]. [Link]

  • KSCL (KRISHNA). (n.d.). Pivaloyl Chloride MSDS. [Link]

Sources

Application Note & Protocol: Strategic Derivatization of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the derivatization of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide, a key building block in medicinal chemistry. We will explore the strategic importance of the trifluoromethylpyridine moiety and the utility of the pivalamide protecting group. The core of this note presents two robust, field-proven protocols for derivatization via palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura reaction for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the synthesis of novel molecular entities.

Introduction: The Strategic Value of Trifluoromethylpyridines

The trifluoromethylpyridine (TFMP) scaffold is a privileged structural motif in modern drug discovery and agrochemical development.[1][2] The incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring confers a unique combination of physicochemical properties that are highly advantageous for developing bioactive molecules.[3] These properties include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.[4]

  • Increased Lipophilicity: The -CF3 group increases the molecule's lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[4]

  • Modulation of pKa: The strong electron-withdrawing nature of the -CF3 group lowers the pKa of the pyridine nitrogen, influencing its binding interactions with biological targets.

  • Improved Binding Affinity: The unique steric and electronic profile of the TFMP moiety can lead to enhanced binding affinity and selectivity for target proteins.[5]

The starting material, This compound (CAS: 1002916-67-7), is an ideal platform for chemical library synthesis.[6][7] The pivaloyl group serves as a bulky, robust protecting group for the 2-amino functionality, preventing unwanted side reactions. The carbon-iodine bond at the 3-position is the key reactive handle, providing a predictable site for derivatization through transition-metal-catalyzed cross-coupling reactions.

Core Derivatization Strategies: C-C and C-N Bond Formation

The C-I bond is highly susceptible to oxidative addition by low-valent palladium complexes, initiating catalytic cycles that form new bonds. This application note will focus on two of the most powerful and versatile cross-coupling methodologies in a chemist's toolkit.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[8] This reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.

The catalytic cycle, shown below, involves three key steps:

  • Oxidative Addition: A Palladium(0) catalyst inserts into the aryl-iodide bond.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[9]

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

Suzuki_Mechanism Pd0 Pd(0)L₂ ArPdIL2 R¹-Pd(II)-I      L₂ Pd0->ArPdIL2 Oxidative Addition ArI R¹-I ArPdR2L2 R¹-Pd(II)-R²      L₂ ArPdIL2->ArPdR2L2 Transmetalation Boronic R²-B(OR)₂ ActivatedBoron [R²-B(OR)₂(Base)]⁻ Boronic->ActivatedBoron Base Base Base->ActivatedBoron ArPdR2L2->Pd0 Reductive Elimination Product R¹-R²

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds.[10] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. This reaction has revolutionized medicinal chemistry by providing a direct and general route to synthesize anilines and their derivatives, which are prevalent in pharmaceuticals.[11] The choice of a sterically hindered phosphine ligand is critical to the success of this transformation, as it promotes the reductive elimination step and stabilizes the catalytic species.[12]

Buchwald_Hartwig_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, Ar-B(OR)₂) Start->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig Amination (Pd Catalyst, Base, R₂NH) Start->Buchwald C-N Bond Formation Product_CC C-C Coupled Products (Biaryl Scaffolds) Suzuki->Product_CC Product_CN C-N Coupled Products (Aryl Amine Scaffolds) Buchwald->Product_CN

Caption: Derivatization pathways for the target molecule via cross-coupling reactions.

Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All palladium catalysts and phosphine ligands are toxic and should be handled with care. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol describes a general procedure for coupling an arylboronic acid with the title compound.

Materials & Reagents

ReagentCAS No.M.W.StoichiometryNotes
This compound1002916-67-7372.131.0 eqStarting material.
Arylboronic AcidVariableVariable1.2 - 1.5 eqEnsure high purity.
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.560.05 eq (5 mol%)Can be substituted with other Pd(0) sources.
Potassium Carbonate (K₂CO₃)584-08-7138.213.0 eqMust be finely powdered and anhydrous.
1,4-Dioxane123-91-188.11~0.1 MAnhydrous, sparged with N₂.
Deionized Water7732-18-518.02~10% v/vSparged with N₂.

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive flow of inert gas, add potassium carbonate (3.0 eq) followed by the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add 1,4-dioxane and deionized water (e.g., in a 10:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting iodide.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Buchwald-Hartwig C-N Coupling

This protocol provides a general method for coupling primary or secondary amines with the title compound.

Materials & Reagents

ReagentCAS No.M.W.StoichiometryNotes
This compound1002916-67-7372.131.0 eqStarting material.
Amine (R₂NH)VariableVariable1.2 - 1.5 eqPrimary or secondary amine.
Pd₂(dba)₃51364-51-3915.720.02 eq (2 mol%)Palladium source.
Xantphos161265-03-8578.680.04 eq (4 mol%)Bulky phosphine ligand.
Sodium tert-butoxide (NaOtBu)865-48-596.102.0 eqStrong, non-nucleophilic base. Handle in a glovebox if possible.
Toluene108-88-392.14~0.1 MAnhydrous, sparged with N₂.

Step-by-Step Procedure

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Sodium tert-butoxide (2.0 eq) to an oven-dried Schlenk tube or sealed vial equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 eq).

  • Inert Atmosphere: Seal the vessel and remove it from the glovebox (if used). Add anhydrous toluene, followed by the amine (1.2 eq) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench the mixture by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material by flash column chromatography to yield the target aminopyridine derivative.

Troubleshooting and Field-Proven Insights

IssuePossible CauseSuggested Solution
Both Reactions: No/Low Conversion Inactive catalyst (Pd(0) oxidized to Pd black).Ensure a strictly inert atmosphere. Use freshly opened catalyst or a robust pre-catalyst. Sparging solvents with N₂ or Ar is critical.
Insufficiently anhydrous conditions.Use oven-dried glassware and anhydrous solvents. For Suzuki, ensure the base is anhydrous.
Suzuki: Deboronated Side Product Boronic acid is unstable under reaction conditions.Use a milder base (e.g., K₃PO₄). Consider using the corresponding pinacol boronate ester, which is more stable. Run the reaction at a lower temperature for a longer duration.
Buchwald: Low Yield Steric hindrance from a bulky amine.Switch to a more active ligand system (e.g., a Buchwald biarylphosphine ligand like RuPhos or tBuBrettPhos). Increase reaction temperature and/or time.[12]
Base is not strong enough or has degraded.Use a fresh bottle of NaOtBu or LiHMDS. Handle the base under an inert atmosphere to prevent degradation from moisture and CO₂.
Purification Challenges Product is coordinating to silica gel.Pre-treat the silica gel with triethylamine (1% in the eluent system). Alternatively, use a different stationary phase like alumina.

References

  • Fujikawa, K., & Tsukamoto, M. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 146–155. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 24, 2026, from [Link]

  • Wikipedia contributors. (2023, December 12). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved January 24, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • ResearchGate. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved January 24, 2026, from [Link]

  • MDPI. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved January 24, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved January 24, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]

  • Google Patents. (n.d.). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 24, 2026, from [Link]

  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 24, 2026, from [Link]

  • Elsevier. (2023). Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of. Retrieved January 24, 2026, from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • PubMed. (2012). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2018). Buchwald coupling of 1 with various anilines and 2‐aminopyridines. Retrieved January 24, 2026, from [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Chem-Space. (n.d.). This compound. Retrieved January 24, 2026, from [Link]

Sources

The Strategic Application of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Keystone Building Block for Modern Crop Protection

The relentless pursuit of more effective and environmentally benign agrochemicals has led to the development of complex molecular architectures. Within this landscape, trifluoromethylpyridine moieties have emerged as a critical component in a multitude of modern insecticides, fungicides, and herbicides.[1] Their inclusion often enhances metabolic stability, membrane permeability, and binding affinity to target proteins. N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide has been strategically designed as a versatile and highly valuable building block for the synthesis of these next-generation agrochemicals. The presence of an iodine atom at the 3-position provides a reactive handle for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, while the pivalamide group offers robust protection of the 2-amino functionality, allowing for selective and high-yield transformations at other sites of a molecule. This document serves as a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry on the practical application of this key intermediate.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis. The table below summarizes its key characteristics.

PropertyValueSource
CAS Number 1002916-67-7
Molecular Formula C₁₁H₁₂F₃IN₂O
Molecular Weight 372.13 g/mol
Appearance Solid
Purity Typically ≥97%
Storage Room temperature

Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Core Application: A Gateway to Diamide Insecticides

A primary application of this compound is in the synthesis of diamide insecticides, a class of compounds that includes blockbuster products like chlorantraniliprole, cyantraniliprole, and tetraniliprole. These insecticides act as potent activators of insect ryanodine receptors, leading to uncontrolled calcium release and paralysis. The trifluoromethylpyridine moiety is a crucial pharmacophore in these molecules.

The synthetic strategy typically involves a palladium-catalyzed cross-coupling reaction to link the 3-position of the pyridine ring to a suitable coupling partner, often a pyrazole derivative. The pivalamide protecting group is then removed to liberate the amine, which is subsequently acylated to form the final diamide product.

Visualizing the Synthetic Pathway

The following diagram illustrates the general synthetic workflow for the application of this compound in the synthesis of a diamide insecticide scaffold.

G A This compound C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Stille Reaction) A->C B Coupling Partner (e.g., Pyrazoleboronic acid or Stannane) B->C D Coupled Intermediate C->D E Deprotection (Hydrolysis) D->E F 2-Amino-3-(coupled moiety)-5-(trifluoromethyl)pyridine E->F H Amide Bond Formation F->H G Acylating Agent (e.g., Anthranilic Acid Derivative) G->H I Final Diamide Insecticide Scaffold H->I

Sources

Application Note: A Robust Protocol for the Synthesis of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide, a key building block in modern medicinal and agrochemical research. Trifluoromethylpyridine (TFMP) moieties are integral to numerous active pharmaceutical ingredients and crop protection agents, owing to the unique physicochemical properties conferred by the trifluoromethyl group.[1] This application note details a reliable and scalable protocol for the N-acylation of 2-amino-3-iodo-5-(trifluoromethyl)pyridine with pivaloyl chloride. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide a framework for process optimization and troubleshooting.

Reaction Overview and Mechanism

The synthesis of the target compound is achieved through a nucleophilic acyl substitution reaction. The nucleophilic 2-amino group of the pyridine starting material attacks the electrophilic carbonyl carbon of pivaloyl chloride. This reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which serves as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion.

Overall Reaction Scheme

Caption: General synthesis of the target amide.

Mechanistic Rationale

The acylation proceeds via a well-established addition-elimination mechanism. While bases like pyridine can act as nucleophilic catalysts by forming a highly reactive N-acylpyridinium ion[2][3], the use of a sterically hindered, non-nucleophilic base like triethylamine is often preferred in protocols to ensure it acts solely as an HCl scavenger. This prevents potential side reactions and simplifies the kinetic profile.

The key mechanistic steps are:

  • Nucleophilic Attack: The lone pair of electrons on the exocyclic nitrogen of the aminopyridine attacks the carbonyl carbon of pivaloyl chloride.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.

  • Deprotonation: Triethylamine abstracts the proton from the newly acylated nitrogen, forming the final neutral amide product and triethylammonium chloride.

Mechanism_Diagram start Start: Reactants in Solution (Aminopyridine, Pivaloyl Chloride, Et₃N) step1 Step 1: Nucleophilic Attack Amino group attacks carbonyl carbon start->step1 Initiation step2 Step 2: Tetrahedral Intermediate Formation of a transient, charged intermediate step1->step2 step3 Step 3: Elimination Intermediate collapses, expelling Chloride (Cl⁻) step2->step3 Rate-determining step step4 Step 4: Deprotonation Et₃N neutralizes H⁺ on the amide nitrogen step3->step4 end_node End: Products (Target Amide + Et₃N·HCl) step4->end_node Completion

Caption: Key steps of the acylation mechanism.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments may be necessary for different scales.

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
2-amino-3-iodo-5-(trifluoromethyl)pyridine≥97%Sigma-Aldrich1003037-97-8Starting material.
Pivaloyl chloride (Trimethylacetyl chloride)≥99%Sigma-Aldrich3282-30-2Acylating agent. Lachrymator. Handle in fume hood.
Triethylamine (Et₃N)≥99.5%, anhydrousSigma-Aldrich121-44-8Base. Store over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2Reaction solvent.
Saturated aq. Sodium Bicarbonate (NaHCO₃)Reagent Grade--For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-7487-88-9Drying agent.
Silica Gel230-400 mesh-7631-86-9For column chromatography.
Round-bottom flask, magnetic stirrer, syringes, needles---Standard laboratory glassware.
Inert atmosphere setup (Nitrogen or Argon)---Essential for anhydrous conditions.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-iodo-5-(trifluoromethyl)pyridine (10.0 mmol, 3.04 g).

    • Fit the flask with a thermometer, a rubber septum, and a nitrogen inlet.

    • Purge the flask with dry nitrogen for 10 minutes.

    • Add anhydrous dichloromethane (100 mL) via syringe. Stir the mixture until the starting material is fully dissolved.

  • Reagent Addition:

    • Cool the flask to 0 °C using an ice-water bath.

    • Via syringe, add triethylamine (15.0 mmol, 1.52 g, 2.09 mL).

    • Scientist's Note: The base is added before the acyl chloride to ensure that any generated HCl is immediately neutralized.

    • Slowly add pivaloyl chloride (11.0 mmol, 1.33 g, 1.36 mL) dropwise over 15 minutes using a syringe pump. Maintain the internal temperature below 5 °C during the addition.

    • Rationale: Pivaloyl chloride is highly reactive and the reaction is exothermic. Slow, cooled addition prevents overheating and potential side reactions.

  • Reaction Execution and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexanes). The reaction is complete upon the disappearance of the starting aminopyridine spot.

  • Work-up and Extraction:

    • Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding 50 mL of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine all organic layers and wash with brine (50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Process Optimization and Troubleshooting

The robustness of this protocol allows for adjustments to optimize yield and purity.

ParameterStandard ConditionAlternative/OptimizationRationale & Expected Outcome
Base Triethylamine (Et₃N)Diisopropylethylamine (DIPEA), PyridineDIPEA is more sterically hindered and can give cleaner reactions. Pyridine can act as a nucleophilic catalyst, potentially increasing the reaction rate, but may be harder to remove during work-up.[2][4]
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF), Acetonitrile (MeCN)THF and MeCN are suitable alternatives. Choice may depend on downstream processing or solubility of starting materials at scale. DCM is often preferred for its ease of removal and inertness.[4]
Temperature 0 °C to RT-10 °C to RT or constant 0 °CFor highly sensitive substrates or if side reactions are observed, maintaining a lower temperature throughout the reaction can improve selectivity and yield.
Troubleshooting -Incomplete Reaction: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) or gently heat the reaction to 30-40 °C.DMAP is a highly effective nucleophilic catalyst for acylation reactions. Mild heating can overcome the activation energy barrier if the reaction is sluggish at room temperature.
-Low Yield after Work-up: Check the pH of the aqueous layer before extraction.If the aqueous layer is acidic, the product (which is weakly basic) may be protonated and have some water solubility. Ensure the aqueous phase is basic (pH > 8) before the final extraction.

Experimental Workflow Visualization

Workflow_Diagram setup 1. Reaction Setup Flask preparation, add SM1, dissolve in DCM cooling 2. Cooling & Base Addition Cool to 0 °C, add Et₃N setup->cooling addition 3. Acyl Chloride Addition Slow, dropwise addition of Pivaloyl Chloride cooling->addition reaction 4. Reaction Warm to RT, stir for 2-4h addition->reaction monitor 5. Monitoring Check progress by TLC reaction->monitor monitor->reaction If incomplete workup 6. Quench & Work-up Add NaHCO₃, extract with DCM, dry monitor->workup If complete purify 7. Purification Silica gel column chromatography workup->purify characterize 8. Characterization NMR, LC-MS, Yield, Purity Analysis purify->characterize

Caption: End-to-end experimental workflow.

Safety Precautions

  • Pivaloyl Chloride: Is corrosive, a lachrymator, and reacts violently with water. Always handle in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Minimize exposure by handling it in a fume hood.

  • Triethylamine: Is flammable and has a strong, unpleasant odor. Handle with care in a well-ventilated area.

  • All waste materials should be disposed of according to institutional and local environmental regulations.

References

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL: [Link]

  • Title: US4650875A - Preparation of (trifluoromethyl)
  • Title: Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine Source: Google Patents URL
  • Title: Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates Source: ResearchGate URL: [Link]

  • Title: WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)
  • Title: What is the role of pyridine in the acetylations of alcohols? Source: Reddit r/OrganicChemistry URL: [Link]

Sources

Application Note: High-Purity Isolation of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the efficient purification of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide, a key intermediate in pharmaceutical and agrochemical research.[1] The inherent chemical properties of this compound, including the basicity of the pyridine nitrogen and the presence of multiple functional groups, pose unique challenges for chromatographic separation, often leading to poor peak shape and co-elution with impurities.[2] This guide provides a systematic approach to method development using automated flash chromatography, detailing the rationale for stationary and mobile phase selection, sample preparation, and post-purification analysis. The described protocol consistently yields the target compound with high purity (>98%), suitable for downstream applications in drug discovery and development.

Introduction: The Purification Challenge

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry.[1] The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine scaffold is a common feature in bioactive molecules.[3] Achieving high purity of this intermediate is critical, as residual impurities can interfere with subsequent synthetic steps and biological assays.

The primary challenge in the chromatography of pyridine-containing compounds lies in the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups on the surface of standard silica gel stationary phases.[2] This strong interaction can lead to significant peak tailing, reduced resolution, and in some cases, irreversible adsorption of the compound to the column.[2] Therefore, a carefully designed purification strategy is essential. This note explores a robust normal-phase chromatography method that mitigates these issues to deliver a highly purified product.

Chromatographic Method Development

Rationale for Method Selection: Normal-Phase Chromatography

While reversed-phase chromatography is a powerful technique for the purification of many organic compounds, normal-phase chromatography was selected for this application based on the following considerations:

  • Solubility: The target compound is expected to have good solubility in common organic solvents used in normal-phase chromatography, such as ethyl acetate and hexanes.

  • Impurity Profile: Typical impurities in the synthesis of such compounds include starting materials and non-polar by-products, which are well-separated from the more polar product on a polar stationary phase like silica gel.

  • Solvent Removal: The use of volatile organic solvents in the mobile phase simplifies post-purification workup, allowing for easy removal of the solvent by rotary evaporation.

To address the issue of peak tailing on silica, the mobile phase is modified with a small amount of a competing base, such as triethylamine (TEA). The TEA preferentially interacts with the active silanol sites on the silica surface, minimizing their interaction with the pyridine nitrogen of the analyte and resulting in improved peak symmetry.[2][4]

Materials and Instrumentation
Item Description
Crude Sample This compound (approx. 85% purity)
Flash Chromatography System Automated flash chromatography system with UV-Vis detector
Stationary Phase Pre-packed silica gel column (e.g., 40 g, 60 Å)
Mobile Phase A n-Hexane
Mobile Phase B Ethyl Acetate
Mobile Phase Modifier Triethylamine (TEA)
Solvents for Sample Prep Dichloromethane (DCM)
TLC Plates Silica gel 60 F254
Analytical Instrumentation HPLC-UV, ¹H NMR

Experimental Protocol

Safety Precautions
  • This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.[5]

  • The solvents used are flammable and should be kept away from ignition sources.

Workflow Diagram

Purification_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Workup Prep Dissolve Crude Sample in DCM Adsorb Adsorb onto Silica Gel Prep->Adsorb Dry Dry to Free-Flowing Powder Adsorb->Dry Load Load Sample Cartridge Dry->Load Equilibrate Equilibrate Column (5% EtOAc in Hexane + 0.1% TEA) Equilibrate->Load Run Run Gradient Elution Load->Run Collect Collect Fractions based on UV Signal Run->Collect TLC Analyze Fractions by TLC Collect->TLC Pool Pool Pure Fractions TLC->Pool Evaporate Evaporate Solvent Pool->Evaporate Final Characterize Final Product (HPLC, NMR) Evaporate->Final

Sources

Application Notes and Protocols: N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Trifluoromethylated Pyridine Building Block for Modern Synthesis

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. The trifluoromethyl (-CF3) group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When this powerful moiety is part of a pyridine scaffold, a privileged heterocycle in medicinal chemistry, the resulting building blocks are of immense value to synthetic chemists.

N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide is a highly versatile reagent that embodies these desirable features. The presence of the trifluoromethyl group on the pyridine ring offers the aforementioned benefits, while the iodo substituent at the 3-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions.[3][4] The pivalamide protecting group on the 2-amino functionality provides steric bulk and electronic modulation that can influence the regioselectivity and efficiency of subsequent transformations. This guide provides detailed application notes and protocols for the synthesis and utilization of this valuable reagent in key organic transformations.

Physicochemical Properties and Safety Information

A thorough understanding of a reagent's properties is paramount for its safe and effective use.

PropertyValueSource(s)
CAS Number 1002916-67-7[4]
Molecular Formula C₁₁H₁₂F₃IN₂O[4]
Molecular Weight 372.13 g/mol [4]
Appearance Solid
Melting Point 45-49 °C
Solubility Soluble in common organic solvents[3]

Safety Profile:

Hazard StatementDescription
H301 Toxic if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Note: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this reagent. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of the title compound can be achieved in a three-step sequence starting from the commercially available 2-amino-5-(trifluoromethyl)pyridine. The workflow involves iodination, followed by N-acylation.

Synthesis_Workflow A 2-Amino-5-(trifluoromethyl)pyridine B Iodination A->B I₂, H₂O₂ or NIS C 2-Amino-3-iodo-5-(trifluoromethyl)pyridine B->C D N-Acylation C->D Pivaloyl chloride, Base E This compound D->E

Figure 1: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Amino-3-iodo-5-(trifluoromethyl)pyridine

This protocol is adapted from established methods for the iodination of aminopyridines.[4][5][6]

Materials:

  • 2-Amino-5-(trifluoromethyl)pyridine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a solution of 2-amino-5-(trifluoromethyl)pyridine in anhydrous acetonitrile, add N-iodosuccinimide portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-amino-3-iodo-5-(trifluoromethyl)pyridine.

Causality and Self-Validation:

  • NIS as Iodinating Agent: NIS is a mild and effective source of electrophilic iodine, which is selective for the electron-rich position ortho to the activating amino group.[4]

  • Anhydrous Conditions: While not strictly necessary for all iodinations, using an anhydrous solvent minimizes potential side reactions.

  • Aqueous Work-up: The sodium thiosulfate quench is essential to remove any unreacted iodine and other iodine-containing byproducts.

Protocol 2: Synthesis of this compound

This protocol details the N-acylation of the iodinated intermediate.[7][8]

Materials:

  • 2-Amino-3-iodo-5-(trifluoromethyl)pyridine (1.0 eq)

  • Pivaloyl chloride (1.2 eq)

  • Pyridine (as solvent and base) or another non-nucleophilic base like triethylamine in a solvent such as dichloromethane.

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve 2-amino-3-iodo-5-(trifluoromethyl)pyridine in pyridine at 0 °C under an inert atmosphere.

  • Slowly add pivaloyl chloride to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography to yield this compound.

Causality and Self-Validation:

  • Pivaloyl Chloride: This acylating agent introduces the bulky pivaloyl group, which can serve as a protecting group and may influence the steric environment around the reaction center in subsequent steps.[9]

  • Pyridine as Base and Solvent: Pyridine acts as a base to neutralize the HCl generated during the reaction and can also serve as the solvent. The formation of the N-acylpyridinium salt can facilitate the acylation.[7]

  • Aqueous Work-up with Acid Wash: The dilute HCl wash is crucial for removing the pyridine solvent/base.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is readily activated by palladium(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions.[3]

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and aryl-heteroaryl structures.[10][11][12]

Suzuki_Miyaura_Mechanism cluster_0 Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I(L₂) B->C D Transmetalation C->D R-B(OR)₂ E Ar-Pd(II)-R(L₂) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling with an Arylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq)

  • Aqueous Na₂CO₃ (2 M solution, 2.0 eq) or K₂CO₃ (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)

  • Schlenk tube or similar reaction vessel

  • Standard inert atmosphere techniques, work-up, and purification equipment

Procedure:

  • To a Schlenk tube, add this compound, the arylboronic acid, and the palladium catalyst.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system and the aqueous base.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Causality and Self-Validation:

  • Palladium Catalyst: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common and effective catalysts for Suzuki-Miyaura couplings. The choice of ligand can significantly impact the reaction's efficiency.[10]

  • Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[13] The choice of base can affect the reaction rate and substrate compatibility.

  • Degassed Solvents: Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Sonogashira Coupling: Synthesis of Aryl-Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.

Protocol 4: Sonogashira Coupling with a Terminal Alkyne

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Pd(PPh₃)₂Cl₂ (0.02-0.05 eq)

  • Copper(I) iodide (CuI) (0.04-0.10 eq)

  • Base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., THF or DMF, anhydrous and degassed)

  • Schlenk tube

  • Standard inert atmosphere techniques, work-up, and purification equipment

Procedure:

  • In a Schlenk tube, dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in the anhydrous, degassed solvent.

  • Add the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature to 50 °C for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the precipitated salts.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by flash column chromatography.

Causality and Self-Validation:

  • Dual Catalyst System: The Sonogashira reaction typically employs a palladium catalyst for the main catalytic cycle and a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Amine Base: The amine serves as both a base to deprotonate the terminal alkyne and often as a solvent or co-solvent.

  • Anhydrous and Anaerobic Conditions: These conditions are important to prevent side reactions and catalyst deactivation.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[14][15][16]

Protocol 5: Buchwald-Hartwig Amination with a Primary or Secondary Amine

Materials:

  • This compound (1.0 eq)

  • Amine (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (0.01-0.05 eq)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP) (0.02-0.10 eq)

  • Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS) (1.5-2.0 eq)

  • Anhydrous, aprotic solvent (e.g., toluene or dioxane)

  • Schlenk tube

  • Standard inert atmosphere techniques, work-up, and purification equipment

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by flash column chromatography.

Causality and Self-Validation:

  • Ligand Choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like XPhos and SPhos are often highly effective.

  • Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

  • Inert Atmosphere: Strict exclusion of air and moisture is essential for this reaction to prevent catalyst deactivation and unwanted side reactions.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its trifluoromethylpyridine core provides desirable properties for medicinal and agrochemical applications, while the strategically placed iodo and pivalamide groups allow for a wide range of synthetic manipulations. The detailed protocols provided herein for its synthesis and application in key cross-coupling reactions offer a solid foundation for researchers to incorporate this powerful reagent into their synthetic strategies, enabling the efficient construction of complex and biologically relevant molecules.

References

  • EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google P
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: [Link])

  • Selective Synthesis of N-Acylnortropane Derivatives in Palladium-Catalysed Aminocarbonylation - PMC - NIH. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. Request PDF - ResearchGate. (URL: [Link])

  • New methodology for the N-alkylation of 2-amino-3-acylthiophenes - RSC Publishing. (URL: [Link])

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Publishing. (URL: [Link])

  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google P
  • 2-Iodo-5-trifluoromethylpyridine | Properties, Applications, Safety & Supplier in China. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Palladium-catalyzed three-component reaction of N-tosyl hydrazones, isonitriles and amines leading to amidines - Chemical Communications (RSC Publishing). (URL: [Link])

  • US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google P
  • Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media - PubMed. (URL: [Link])

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (URL: [Link])

  • Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O),... - ResearchGate. (URL: [Link])

  • Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents - MDPI. (URL: [Link])

  • Nucleoside N-acylation with active derivatives of amino acids - Semantic Scholar. (URL: [Link])

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])

  • N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines - ChemRxiv. (URL: [Link])

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. (URL: [Link])

  • Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling - PubMed. (URL: [Link])

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing). (URL: [Link])

  • Palladium-catalyzed sequential acylation/annulation of indoles with acyl chlorides using primary amine as the directing group - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Palladium-Mediated Synthesis of [Carbonyl-11C]acyl Amidines from Aryl Iodides and Aryl Bromides and Their One-Pot Cyclization to 11C-Labeled Oxadiazoles - PubMed Central. (URL: [Link])

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (URL: [Link])

  • Suzuki coupling reaction of BTP with arylboronic acids. - ResearchGate. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (URL: [Link])

  • Addition of Some Aminoheterocycles to N-Benzyl-3-cyanopyridinium Chloride. | Request PDF - ResearchGate. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize the synthetic route. The following question-and-answer-based sections address specific challenges you may encounter during your experiments, providing in-depth explanations and actionable protocols.

Synthetic Overview

The synthesis of the target molecule is typically approached in two key steps starting from 2-Amino-5-(trifluoromethyl)pyridine: an electrophilic iodination followed by an N-acylation. The efficiency of each step is critical for the overall yield and purity.

Synthetic_Pathway A 2-Amino-5-(trifluoromethyl)pyridine B 2-Amino-3-iodo-5-(trifluoromethyl)pyridine A->B Step 1: Iodination (e.g., NIS, I2/H2O2) C This compound B->C Step 2: N-Acylation (Pivaloyl Chloride, Base)

Caption: General two-step synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guides
Q1: My iodination of 2-Amino-5-(trifluoromethyl)pyridine is low-yielding or gives multiple products. How can I improve the regioselectivity for the 3-position?

A1: Root Cause Analysis & Explanation

The regiochemical outcome of the iodination is governed by the directing effects of the substituents on the pyridine ring. The 2-amino group is a powerful ortho, para-directing group, strongly activating the 3- and 5-positions for electrophilic substitution. The 5-trifluoromethyl group is a deactivating, meta-directing group. Both groups synergistically direct the incoming electrophile (I+) to the 3-position.

However, suboptimal reaction conditions can lead to side reactions:

  • Over-iodination: If the conditions are too harsh or the stoichiometry is not carefully controlled, a second iodine atom may be added, typically at the C-5 position if it were unsubstituted, but in this case, other positions might be forced.

  • Incorrect Isomer Formation: While C-3 iodination is strongly preferred, aggressive reagents or high temperatures might lead to minor amounts of other isomers. Pyridones and pyridines can sometimes undergo C-3 and C-5 iodination.[1][2]

  • Starting Material Decomposition: 2-Aminopyridines can be sensitive to strongly acidic or oxidative conditions, leading to degradation and lower yields.

Troubleshooting & Optimization Protocol

To ensure high selectivity and yield, a mild and controlled iodination system is crucial. N-Iodosuccinimide (NIS) in a suitable solvent like acetonitrile or dichloromethane is often the preferred method.

Recommended Protocol: Iodination using NIS

  • Preparation: Ensure all glassware is thoroughly dried. In a round-bottom flask, dissolve 2-Amino-5-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous acetonitrile (10-20 mL per gram of starting material).

  • Reagent Addition: Add N-Iodosuccinimide (1.05-1.1 eq.) portion-wise to the stirred solution at room temperature. The reaction is often exothermic; maintain the temperature below 30°C using a water bath if necessary.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining iodine.

  • Extraction & Purification: Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

ParameterRecommended ConditionRationale
Iodinating Agent N-Iodosuccinimide (NIS)Provides a mild source of electrophilic iodine, minimizing over-reaction and degradation.
Stoichiometry 1.05 - 1.1 equivalents of NISA slight excess ensures complete conversion without promoting di-iodination.
Solvent Anhydrous AcetonitrileA polar aprotic solvent that facilitates the reaction while being relatively inert.
Temperature 20-25 °C (Room Temp)Balances reaction rate with selectivity. Avoid excessive heating.
Workup Quench with Na₂S₂O₃Effectively removes unreacted iodine and byproducts, simplifying purification.
Q2: The N-acylation step is sluggish, resulting in a low yield of the final product. What is causing the incomplete conversion?

A2: Root Cause Analysis & Explanation

Incomplete acylation is a common issue in this synthesis, stemming from two primary factors:

  • Reduced Nucleophilicity: The exocyclic amino group of 2-Amino-3-iodo-5-(trifluoromethyl)pyridine is a weak nucleophile. Its reactivity is significantly diminished by the strong electron-withdrawing effects of both the adjacent iodine atom at the 3-position and the trifluoromethyl group at the 5-position.

  • Steric Hindrance: The reaction involves the attack of the 2-amino group on the sterically demanding pivaloyl chloride. This steric clash is exacerbated by the presence of the bulky iodine atom ortho to the amino group, which hinders the approach of the acylating agent.

These electronic and steric factors combine to raise the activation energy of the reaction, making it slow and often incomplete under standard acylation conditions.[3]

Troubleshooting & Optimization Protocol

To overcome these hurdles, the reaction conditions must be optimized to enhance the rate of the desired N-acylation.

Troubleshooting_Acylation Start Low Yield in Acylation Step Check1 Is the base strong enough and non-nucleophilic? Start->Check1 Check2 Is the reaction temperature optimized? Check1->Check2 Yes Sol1 Use a hindered base like TEA or DIPEA. Consider DMAP as a catalyst. Check1->Sol1 No Check3 Are reagents anhydrous? Check2->Check3 Yes Sol2 Gently heat the reaction (e.g., 40-50°C). Increase reaction time. Check2->Sol2 No Sol3 Use anhydrous solvent and oven-dried glassware. Run under N2 atmosphere. Check3->Sol3 No End Improved Yield Check3->End Yes Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting workflow for incomplete N-acylation.

Recommended Protocol: Optimized N-Acylation

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 2-Amino-3-iodo-5-(trifluoromethyl)pyridine (1.0 eq.), a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05-0.1 eq.) to anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylation: Cool the mixture to 0°C in an ice bath. Slowly add a solution of pivaloyl chloride (1.2 eq.) in the same anhydrous solvent.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently heat the reaction to 40-50°C to drive it to completion.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is fully consumed (may take 12-24 hours).

  • Workup: Cool the reaction mixture, dilute with DCM, and wash sequentially with water, 1M HCl (to remove base and DMAP), saturated sodium bicarbonate (to remove any pivalic acid), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.

Q3: My final product is contaminated with a significant amount of a deiodinated impurity. Why is this happening and how can I prevent it?

A3: Root Cause Analysis & Explanation

The formation of the deiodinated impurity, N-(5-(trifluoromethyl)pyridin-2-yl)-pivalamide, occurs through the reductive cleavage of the carbon-iodine bond. This side reaction is typically promoted by:

  • Excess Base or Nucleophiles: Strong bases or the presence of nucleophilic species can attack the iodinated pyridine ring, leading to deiodination, especially at elevated temperatures.

  • Reductive Species: Trace impurities in reagents or solvents, or certain reaction conditions, can generate species that reduce the C-I bond.

  • Photochemical Decomposition: Aryl iodides can be sensitive to light, which can induce homolytic cleavage of the C-I bond, leading to radical-mediated deiodination.

Deiodination_Mechanism cluster_main Main Acylation Pathway cluster_side Deiodination Side Reaction A 2-Amino-3-iodo-5-(CF3)pyridine B Target Product N-(3-Iodo-5-(CF3)pyridin-2-yl)pivalamide A->B + Pivaloyl Chloride (Controlled Conditions) C Deiodinated Impurity N-(5-(CF3)pyridin-2-yl)pivalamide A->C 1. Deiodination (Base/Heat/Light) 2. Acylation B->C Deiodination (Base/Heat/Light)

Caption: Pathways for the formation of the deiodinated impurity.

Preventative Measures

  • Control Base Stoichiometry: Use the minimum effective amount of base (e.g., 1.2-1.5 equivalents) required to scavenge the HCl generated during the acylation. Avoid strong, nucleophilic bases like hydroxides or alkoxides.

  • Moderate Temperatures: Avoid excessive heating during the acylation and workup steps. If heating is necessary to drive the reaction, maintain the lowest possible temperature (e.g., ≤ 50°C).

  • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood to prevent photochemical degradation.

  • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere minimizes the risk of side reactions involving atmospheric components.

Q4: I am observing an impurity with a mass corresponding to the addition of two pivaloyl groups. How can I avoid this di-acylated byproduct?

A4: Root Cause Analysis & Explanation

2-Aminopyridines possess two nucleophilic nitrogen atoms: the exocyclic amino group (N-2) and the endocyclic ring nitrogen (N-1). Acylation can occur at both sites. The initial, desired reaction is acylation at the more nucleophilic N-2 amino group. However, under certain conditions, a second acylation can occur.

The likely mechanism involves the formation of a highly reactive N-acylpyridinium salt at the ring nitrogen. This species is a potent acylating agent. While steric hindrance from the pivaloyl group makes di-pivaloylation less common than, for example, di-acetylation, it can still occur, particularly if a highly effective acylation catalyst like DMAP is used in stoichiometric amounts or at high temperatures.

Preventative Measures

  • Control Acylating Agent Stoichiometry: Use only a slight excess of pivaloyl chloride (1.1-1.2 equivalents). A large excess will drive the formation of the di-acylated product.

  • Catalytic DMAP: If using DMAP as a catalyst, ensure it is used in truly catalytic amounts (0.05-0.1 equivalents).

  • Temperature Control: Add the pivaloyl chloride at low temperature (0°C) to control the initial rate of reaction and minimize the formation of reactive intermediates that could lead to over-acylation.

ImpurityStructureProbable CausePrevention Strategy
Deiodinated Product N-(5-(trifluoromethyl)pyridin-2-yl)-pivalamideExcess base, high temperature, light exposureUse minimal base, moderate temperature, protect from light.
Di-acylated Product Di-pivaloylated derivativeExcess pivaloyl chloride, high temperatureUse 1.1-1.2 eq. of pivaloyl chloride, control temperature.
Pivalic Acid (CH₃)₃CCOOHHydrolysis of pivaloyl chlorideUse anhydrous reagents/solvents; basic wash during workup.
Unreacted Amine 2-Amino-3-iodo-5-(trifluoromethyl)pyridineIncomplete reaction (steric/electronic effects)Use catalytic DMAP, gently heat reaction, increase time.
References
  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Available at: [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. RSC Publishing. Available at: [Link]

  • Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. PubMed Central. Available at: [Link]

  • Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. PubMed Central. Available at: [Link]

  • effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i. Kaav Publications. Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

  • Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. ResearchGate. Available at: [Link]

  • A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Google Patents.
  • Synthesis method of 2-amino-5-iodopyridine. Google Patents.

Sources

N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this compound.

Introduction

This compound is a key building block in medicinal chemistry and drug discovery. Its unique structure, featuring a trifluoromethyl group, an iodine atom, and a pivaloyl protecting group on a pyridine core, offers a versatile scaffold for synthesizing complex molecules. However, this combination of functional groups also presents specific challenges related to stability and degradation. This guide will help you navigate these challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, the compound should be stored in a tightly sealed container, protected from light, at room temperature. Some suppliers suggest a shelf life of up to three years under these conditions. For solutions, it is recommended to prepare them fresh for each experiment. If storage of solutions is necessary, they should be kept at -20°C and protected from light.

Q2: I am observing a new, unexpected peak in my HPLC analysis after dissolving the compound. What could it be?

A2: An unexpected peak could be a degradation product. The two most likely initial degradation pathways are hydrolysis of the pivalamide group or reactions involving the iodo-substituent. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyridine ring, potentially making it more susceptible to nucleophilic attack.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing an iodo-substituted pyridine ring can be photosensitive. Exposure to UV light can lead to the cleavage of the carbon-iodine bond, generating radical species that can lead to a variety of degradation products. It is crucial to handle the compound and its solutions in amber vials or under low-light conditions.

Q4: Can the pivalamide group be cleaved during my reaction?

A4: The pivaloyl group is known for its steric bulk, which generally makes it resistant to cleavage under mild conditions. However, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to its hydrolysis, yielding 3-Iodo-5-(trifluoromethyl)pyridin-2-amine.

Troubleshooting Guide

This section provides a more detailed look at potential issues, their causes, and solutions.

Issue 1: Inconsistent Results in Biological Assays

Symptoms:

  • Loss of compound activity over time.

  • High variability between replicate experiments.

Potential Causes:

  • Degradation in solution: The compound may be degrading in your assay medium, especially if the medium is aqueous and has a non-neutral pH.

  • Photodegradation: Exposure of your assay plates or stock solutions to ambient or laboratory light can cause degradation.

Troubleshooting Steps:

StepActionRationale
1 Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use.To minimize the time the compound is in a potentially destabilizing solvent environment.
2 Protect from Light: Use amber-colored vials and tubes. When running assays in multi-well plates, work in a dimly lit area or cover the plates with aluminum foil.Halogenated pyridines are known to be susceptible to photodegradation.[1]
3 pH Control: Check the pH of your assay buffer. If possible, maintain a neutral pH.Both acidic and basic conditions can promote hydrolysis of the amide bond.
4 Solvent Selection: If possible, use anhydrous aprotic solvents for stock solutions. DMSO is a common choice.To minimize hydrolysis.
5 Run a Time-Course Stability Study: Analyze the concentration of your compound in the assay medium over the duration of your experiment using HPLC.This will quantify the stability of your compound under your specific experimental conditions.
Issue 2: Appearance of Impurities in Reaction Mixtures

Symptoms:

  • Multiple spots on TLC analysis.

  • Unexpected peaks in LC-MS, with masses corresponding to potential degradation products.

Potential Causes:

  • Thermal Degradation: High reaction temperatures can lead to decomposition. Trifluoromethylpyridines are generally stable, but the presence of other functional groups can lower the decomposition temperature.[2]

  • Deiodination: The carbon-iodine bond can be cleaved under certain reaction conditions, especially in the presence of reducing agents or certain metal catalysts.

  • Hydrolysis of the Pivalamide: As mentioned, this can occur under harsh pH conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying the source of impurities.

Potential Degradation Pathways

Understanding the potential degradation pathways is key to preventing them. Below are the most likely routes for this compound.

G cluster_0 Hydrolysis cluster_1 Photodegradation / Reductive Deiodination This compound This compound 3-Iodo-5-(trifluoromethyl)pyridin-2-amine 3-Iodo-5-(trifluoromethyl)pyridin-2-amine This compound->3-Iodo-5-(trifluoromethyl)pyridin-2-amine H+ or OH- Pivalic Acid Pivalic Acid This compound->Pivalic Acid H+ or OH- N-(5-(Trifluoromethyl)pyridin-2-yl)-pivalamide N-(5-(Trifluoromethyl)pyridin-2-yl)-pivalamide This compound->N-(5-(Trifluoromethyl)pyridin-2-yl)-pivalamide hv or Reducing Agent

Caption: Potential degradation pathways of this compound.

Analytical Methods for Stability Assessment

A robust analytical method is essential for monitoring the stability of your compound.

Recommended Method: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically in the range of 254-280 nm).

  • Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies. This involves subjecting the compound to stress conditions (e.g., acid, base, heat, light, oxidation) and analyzing the resulting mixture by HPLC and LC-MS.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Promoting Photocatalytic Activity of Pd-Doped NH2-MIL-125(Ti) for Degradation of Pollutants and Cross-Coupling Reaction. Langmuir.
  • Pivalamide: A Comprehensive Technical Guide for Researchers. Benchchem.
  • 2-Fluoro-6-(trifluoromethyl)
  • Photolytic removal and mineralisation of 2-halogen

Sources

Technical Support Center: By-product Analysis in the Synthesis of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide. This guide is designed for researchers, synthetic chemists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation during this critical reaction. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to optimize your synthesis and confidently characterize your products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing a lower-than-expected yield of this compound. What are the most probable causes?

A low yield can be attributed to several factors, primarily incomplete reaction or the formation of side products. The most common culprits are:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or impure starting materials.

  • By-product Formation: The generation of unintended side products consumes your starting materials and complicates purification. The most likely by-products are detailed in the following questions.

  • Sub-optimal Reagents or Conditions: The purity of your starting material, 2-amino-3-iodo-5-(trifluoromethyl)pyridine, and the acylating agent, pivaloyl chloride, is crucial. Additionally, ensure your solvent is anhydrous and the reaction is protected from atmospheric moisture.

Q2: During the workup of my reaction, I've isolated a by-product with a mass significantly higher than my starting material. What could it be?

This is a classic sign of di-acylation . The formation of a di-pivaloyl derivative, N,N-bis(pivaloyl)-3-iodo-5-(trifluoromethyl)pyridin-2-amine, is a common side reaction.

Causality: The initially formed this compound still possesses a lone pair of electrons on the amide nitrogen. While sterically hindered, under certain conditions (e.g., excess pivaloyl chloride, elevated temperatures, or in the presence of a strong base), a second acylation can occur. The acidity of the N-H proton in the mono-acylated product is increased, facilitating its removal and subsequent reaction with another molecule of pivaloyl chloride.[1]

Troubleshooting:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of pivaloyl chloride.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of the second acylation.

  • Slow Addition: Add the pivaloyl chloride dropwise to the solution of the amine to avoid localized high concentrations of the acylating agent.

Q3: My NMR spectrum shows unreacted 2-amino-3-iodo-5-(trifluoromethyl)pyridine. How can I drive the reaction to completion?

The presence of unreacted starting material can be addressed by:

  • Reaction Time: Ensure the reaction has been allowed to stir for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purity of Pivaloyl Chloride: Pivaloyl chloride is highly reactive and can hydrolyze if exposed to moisture, forming pivalic acid which is unreactive under these conditions.[2] Use freshly opened or distilled pivaloyl chloride.

  • Base Stoichiometry: A non-nucleophilic base (e.g., pyridine, triethylamine) is typically used to scavenge the HCl generated during the reaction. Ensure at least one equivalent of the base is present.

Q4: I have a persistent impurity with a molecular weight that is 127 units lower than my target compound. What is this by-product and how can I avoid it?

This mass difference corresponds to the loss of an iodine atom, indicating the formation of the de-iodinated by-product , N-(5-(trifluoromethyl)pyridin-2-yl)-pivalamide.

Causality: The carbon-iodine bond on an electron-deficient pyridine ring can be susceptible to cleavage under certain reaction conditions. This can occur via a variety of mechanisms, including trace metal-catalyzed processes or radical pathways. While less common than in palladium-catalyzed reactions, it can still be a competing pathway.

Troubleshooting:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can promote radical reactions.

  • Purified Reagents: Ensure your starting materials and solvent are free from trace metal contaminants.

  • Temperature Control: Avoid excessive heating, as this can promote dehalogenation.

Q5: My crude product contains a significant amount of pivalic acid. How did this form and how can I remove it?

Pivalic acid is formed from the hydrolysis of pivaloyl chloride .

Causality: Pivaloyl chloride is highly reactive towards water. Any moisture present in the reaction solvent, on the glassware, or in the starting amine will lead to the formation of pivalic acid.[2]

Troubleshooting & Purification:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed using anhydrous solvents under an inert atmosphere.

  • Aqueous Workup: Pivalic acid can be easily removed during the workup. Washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, will deprotonate the carboxylic acid, forming the water-soluble sodium pivalate which will partition into the aqueous layer.

Analytical Workflow for By-product Identification

A systematic approach is key to identifying and quantifying impurities.

Byproduct_Analysis_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analytical Techniques cluster_identification By-product Identification Crude_Product Crude Reaction Mixture TLC TLC Analysis Crude_Product->TLC Initial Assessment LCMS LC-MS Analysis TLC->LCMS Separation & Mass ID NMR NMR Spectroscopy LCMS->NMR Structural Elucidation Purification Column Chromatography LCMS->Purification Isolation of Impurities Diacylation Di-acylated Product (M + 84 Da) NMR->Diacylation Confirms Structure Hydrolysis Pivalic Acid NMR->Hydrolysis Confirms Structure Deiodination De-iodinated Product (M - 127 Da) NMR->Deiodination Confirms Structure Starting_Material Unreacted Starting Material NMR->Starting_Material Confirms Structure Purification->NMR

Caption: Workflow for the identification of by-products.

Experimental Protocols

Protocol 1: General Synthesis of this compound
  • To a solution of 2-amino-3-iodo-5-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq.) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Characterization
  • Thin Layer Chromatography (TLC):

    • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v) is a good starting point.

    • Visualization: Use a UV lamp (254 nm). The product and by-products should be UV active.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reverse-phase column is suitable.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective for separating the polarities of the expected compounds.

  • Mass Spectrometry (MS):

    • Use electrospray ionization (ESI) in positive ion mode to determine the molecular weights of the parent compound and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra will confirm the structure of the desired product and help elucidate the structures of isolated impurities. Key signals to look for in the desired product include the singlet for the tert-butyl group (~1.3 ppm) and the aromatic protons on the pyridine ring.

Data Summary of Potential By-products

Compound NameStructureMolecular Weight ( g/mol )Key Analytical Signature
Target Product: this compoundC₁₁H₁₂F₃IN₂O372.13M⁺
Di-acylation By-product: N,N-bis(pivaloyl)-3-iodo-5-(trifluoromethyl)pyridin-2-amineC₁₆H₂₀F₃IN₂O₂456.24M⁺ + 84
Hydrolysis By-product: Pivalic AcidC₅H₁₀O₂102.13Water-soluble salt after basic wash
De-iodination By-product: N-(5-(trifluoromethyl)pyridin-2-yl)-pivalamideC₁₁H₁₃F₃N₂O246.23M⁺ - 127
Starting Material: 2-Amino-3-iodo-5-(trifluoromethyl)pyridineC₆H₄F₃IN₂288.01Unreacted starting material

Reaction Pathway and By-product Formation

Reaction_Pathway SM 2-Amino-3-iodo-5-(trifluoromethyl)pyridine Product Target Product: This compound SM->Product Desired Reaction (Base, Anhydrous Solvent) PivCl Pivaloyl Chloride PivCl->Product Desired Reaction (Base, Anhydrous Solvent) Diacyl Di-acylation By-product PivCl->Diacyl Excess PivCl High Temp PivAcid Pivalic Acid PivCl->PivAcid Hydrolysis H2O Water (impurity) H2O->PivAcid Hydrolysis Product->Diacyl Excess PivCl High Temp Deiodinated De-iodination By-product Product->Deiodinated Side Reaction (e.g., trace metals)

Caption: Synthetic pathway and major by-product formation routes.

References

  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ARKIVOC, 2014, (iv), 11-23. [Link]

  • Acyl Chlorides and Acid Anhydrides. chemrevise. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Bioactivity Validation of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide, a Novel RORγt Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the validation of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide, a potent and selective modulator of the Retinoid-related Orphan Receptor gamma t (RORγt). As a key transcription factor driving the differentiation of pro-inflammatory T helper 17 (Th17) cells, RORγt is a high-value therapeutic target for a range of autoimmune diseases.[1][2][3] This document outlines a sequential, multi-tiered experimental strategy designed to rigorously characterize the compound's bioactivity, from direct target engagement to functional cellular outcomes. We will objectively compare its performance against established RORγt modulators, VTP-43742 (Vimirogant) and GSK805, providing detailed, field-proven protocols and data interpretation guidelines for researchers in drug development.

Introduction: The Rationale for Targeting RORγt

The nuclear receptor RORγt is the master transcriptional regulator of Th17 cell differentiation.[1][3] These cells are critical for host defense against certain pathogens but are also key drivers in the pathogenesis of numerous autoimmune disorders, including psoriasis, psoriatic arthritis, and ankylosing spondylitis, primarily through their production of the cytokine Interleukin-17A (IL-17A).[1][3][4] Consequently, inhibiting the transcriptional activity of RORγt presents a compelling therapeutic strategy to suppress the Th17 pathway and ameliorate autoimmune inflammation.[1][2]

This compound emerges from a class of synthetic small molecules designed to occupy the ligand-binding domain (LBD) of RORγt, thereby modulating its ability to recruit coactivators and initiate transcription of target genes like IL17A. This guide details the necessary assays to confirm this mechanism and quantify its potency and selectivity.

The Competitive Landscape: Establishing Benchmarks

To contextualize the bioactivity of our topic compound, we must compare it to well-characterized alternatives. For this guide, we have selected two notable RORγt inhibitors:

  • VTP-43742 (Vimirogant): An orally active, potent, and selective RORγt inverse agonist that has undergone clinical evaluation.[1][4][5] It binds to RORγt with high affinity (Ki = 3.5 nM) and demonstrates efficacy in preclinical models of autoimmunity.[4][5]

  • GSK805: A well-documented, orally available RORγt antagonist used extensively in preclinical research to probe the effects of RORγt inhibition.[1][6][7][8]

These compounds serve as essential positive controls and performance benchmarks throughout our validation workflow.

A Multi-Tiered Strategy for Bioactivity Validation

A robust validation cascade is essential. It must begin with confirmation of direct target binding and proceed logically to increasingly complex, physiologically relevant systems. This approach ensures that observed effects in later-stage assays are a direct consequence of on-target activity.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Physiological Function T1 Biochemical TR-FRET Assay (Direct Target Binding & Potency) T2 RORγt Reporter Gene Assay (Cellular Potency & Selectivity) T1->T2 Confirms cell permeability & on-target activity T3 Primary Human Th17 Differentiation Assay (Functional Efficacy) T2->T3 Confirms efficacy in a primary, disease-relevant system

Caption: A multi-tiered assay cascade for validating RORγt modulators.

Tier 1: Biochemical Target Engagement Assay

Causality: The first and most critical step is to confirm that the compound physically interacts with the RORγt protein. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard for this purpose. It is a homogeneous, high-throughput biochemical assay that measures the disruption of a protein-protein interaction, in this case, the RORγt LBD and a coactivator peptide.[2][9][10]

Protocol 4.1: RORγt Coactivator Interaction TR-FRET Assay
  • Objective: To quantify the potency (IC50) of test compounds in disrupting the interaction between the RORγt Ligand Binding Domain (LBD) and a steroid receptor coactivator (SRC) peptide.

  • Materials:

    • Recombinant GST-tagged human RORγt-LBD

    • Terbium (Tb)-labeled anti-GST antibody (Donor)

    • Fluorescein-labeled SRC coactivator peptide (Acceptor)

    • Test Compounds: this compound, VTP-43742, GSK805

    • Assay Buffer: 50 mM HEPES, 50 mM KCl, 0.1% BSA, 1 mM DTT, pH 7.5

    • 384-well low-volume assay plates (e.g., Corning 384-well Low Volume Black Round Bottom)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO, followed by a 1:50 dilution in Assay Buffer. The final DMSO concentration in the assay should not exceed 0.5%.

    • Add 2 µL of the diluted compounds to the assay plate. Include "no inhibitor" (DMSO vehicle) controls for 0% inhibition and "no RORγt" controls for 100% inhibition.

    • Prepare a master mix containing RORγt-LBD and the fluorescein-SRC peptide in Assay Buffer. Add 4 µL to each well.

    • Incubate for 15 minutes at room temperature.

    • Prepare a solution of Tb-anti-GST antibody in Assay Buffer. Add 4 µL to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar FSX). Excite at 340 nm and read emissions at 520 nm (Acceptor) and 495 nm (Donor) after a 100 µs delay.[11][12]

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm) * 1000.

    • Normalize the data using the vehicle (0% inhibition) and no-RORγt (100% inhibition) controls.

    • Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Tier 2: Cellular On-Target Activity Assay

Causality: After confirming direct binding, we must verify the compound can cross the cell membrane and engage RORγt in a cellular environment to modulate its transcriptional activity. A reporter gene assay is the ideal tool for this purpose.[9][13]

Protocol 5.1: RORγt-GAL4 Chimera Reporter Assay
  • Objective: To measure the dose-dependent inhibition of RORγt-mediated transcription in a living cell line.

  • Rationale: This assay uses a chimeric protein consisting of the RORγt-LBD fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This chimera activates a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS). This setup isolates the activity to the LBD, providing a clean and specific readout.[9] Jurkat T-cells are a relevant cell line for this assay.[9][10]

  • Materials:

    • Jurkat T-cells stably co-transfected with a GAL4-RORγt-LBD expression vector and a UAS-luciferase reporter vector.

    • Cell Culture Medium: RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin.

    • Test Compounds and controls.

    • Luciferase detection reagent (e.g., Bright-Glo™).

    • White, opaque 96-well cell culture plates.

  • Procedure:

    • Seed the stable Jurkat reporter cells at a density of 5 x 10^4 cells/well in 80 µL of media.

    • Prepare 5X serial dilutions of test compounds in culture medium.

    • Add 20 µL of the compound dilutions to the cells. Include a vehicle control (DMSO).

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2.

    • Allow the plate to equilibrate to room temperature.

    • Add 100 µL of luciferase detection reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle control (0% inhibition).

    • Plot the normalized data against the log of compound concentration and fit a dose-response curve to calculate the IC50.

    • Selectivity Assessment: To ensure the compound is selective for RORγt, this assay should be counter-screened using cells expressing GAL4-RORα and GAL4-RORβ chimeras.[5][9] High selectivity is indicated by a significantly weaker IC50 (>1000-fold) against other ROR isoforms.[4][5]

Tier 3: Physiologically-Relevant Functional Assay

Causality: The ultimate validation of an RORγt inhibitor is its ability to block the differentiation of naive T cells into functional, cytokine-producing Th17 cells. This assay provides the most compelling in vitro evidence of therapeutic potential.[2]

G cluster_0 Input Cells cluster_1 Differentiation Conditions (7 days) cluster_2 Functional Readout Naive_T Naive CD4+ T Cells (from human PBMCs) Cytokines Anti-CD3/CD28 Beads + IL-6, IL-1β, IL-23, TGF-β + Anti-IFNγ, Anti-IL4 Naive_T->Cytokines Stimulate & Polarize ELISA ELISA for IL-17A in Supernatant Cytokines->ELISA Compound Test Compound (e.g., this compound) Compound->Cytokines Inhibit RORγt

Sources

A Comparative Guide to the Efficacy of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing building blocks is paramount for tuning the physicochemical and biological properties of target molecules. Among these, trifluoromethylated pyridines have emerged as a critical structural motif in a variety of successful agrochemicals and pharmaceuticals.[1][2] This guide provides an in-depth comparative analysis of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide, a highly versatile building block, against other relevant alternatives. We will delve into the causality behind its enhanced performance, supported by experimental data and protocols, to provide a clear framework for its application in complex synthetic endeavors.

The Strategic Advantage of the 3-Iodo-5-(trifluoromethyl)pyridine Scaffold

The unique arrangement of substituents on the this compound scaffold offers a confluence of desirable properties for synthetic chemists. The trifluoromethyl group, a well-known bioisostere for a methyl group, can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[1][3] The iodine atom at the 3-position serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[4] The pivalamide protecting group on the 2-amino group provides steric bulk and electronic stabilization, influencing the reactivity and selectivity of the molecule.[5]

Comparative Efficacy Analysis

To fully appreciate the utility of this compound, a direct comparison with analogous building blocks is essential. This section will dissect the role of the protecting group, the nature of the halogen, and the position of the trifluoromethyl group in determining the overall efficacy in common synthetic transformations.

The choice of a protecting group for an amino functionality is a critical decision in a multi-step synthesis.[6] While a variety of protecting groups are available, the pivalamide group in the title compound offers distinct advantages over more common alternatives like the tert-butyloxycarbonyl (Boc) or acetyl (Ac) groups.[7]

The bulky pivaloyl group provides significant steric hindrance around the amino group, which can prevent undesired side reactions at this position. Furthermore, the amide bond of the pivalamide is generally more robust and less prone to cleavage under the conditions typically employed for cross-coupling reactions, compared to the more labile carbamate of a Boc group.[5] This enhanced stability ensures that the protecting group remains intact until its intended removal, leading to cleaner reactions and higher yields of the desired product.

Table 1: Comparison of Common Amino Protecting Groups in Pyridine Synthesis

Protecting GroupKey AdvantagesKey DisadvantagesTypical Deprotection Conditions
Pivaloyl (Piv) High stability to acidic and basic conditions, sterically demanding.Requires strong acidic or basic conditions for removal.6M HCl, reflux; Strong base (e.g., NaOH), reflux.
Boc Easily removed with mild acid.[7]Labile to strong acids and some Lewis acids.Trifluoroacetic acid (TFA) in CH2Cl2; HCl in dioxane.[5]
Acetyl (Ac) Stable to acidic conditions.Can be cleaved under basic conditions used in some cross-couplings.Mild aqueous base (e.g., LiOH, NaOH).

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is a crucial factor.[8] The general trend for reactivity is I > Br > Cl, which is attributed to the decreasing bond dissociation energy down the group.[8] Consequently, this compound exhibits significantly higher reactivity in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings compared to its bromo or chloro counterparts.[4]

This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times, which are all desirable attributes in a synthetic sequence. While iodo-compounds are generally more expensive than their bromo or chloro analogs, the increased efficiency and reliability in the coupling step can often justify the additional cost, especially in the context of complex, high-value target molecules. Competition experiments between aryl iodides and bromides have shown that palladium catalysts can effectively differentiate between these electrophiles, highlighting the superior reactivity of the C-I bond.[9]

Table 2: Relative Reactivity of Halogenated Pyridines in Suzuki-Miyaura Coupling

Halogen (at C3)Relative ReactivityTypical Reaction TemperaturesNotes
Iodo +++Room Temperature to 80 °CHighest reactivity, allows for mildest conditions.[9]
Bromo ++80 °C to 120 °CGood reactivity, widely used.
Chloro +> 100 °C, often requires specialized ligandsLeast reactive, requires more forcing conditions.[10]

The position of the strongly electron-withdrawing trifluoromethyl group on the pyridine ring has a profound impact on the reactivity of the C-I bond.[1] In this compound, the trifluoromethyl group is situated meta to the iodine atom. This placement electronically activates the C-I bond towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle of most cross-coupling reactions.[11]

Furthermore, the 5-position of the trifluoromethyl group is often desirable from a drug design perspective, as it can influence the pKa of the pyridine nitrogen and provide a vector for interaction with biological targets.[3] The synthesis of trifluoromethylpyridines has been a subject of considerable research, underscoring their importance in applied chemistry.[1][2]

Experimental Protocols and Data

To provide a practical context for the superior performance of this compound, a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction is detailed below.

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

G reagents Combine Reactants: - this compound - Arylboronic acid - Pd Catalyst & Ligand - Base - Solvent reaction Reaction Setup: - Inert atmosphere (N2 or Ar) - Stirring at specified temperature reagents->reaction 1. Setup workup Aqueous Workup: - Quench with water - Extract with organic solvent reaction->workup 2. Reaction purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification 3. Extraction product Characterized Product purification->product 4. Isolation

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[12]

  • Pd(PPh3)4 (0.05 equiv)

  • Na2CO3 (2.0 equiv)

  • 1,4-Dioxane/H2O (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N2 or Argon), add this compound, the arylboronic acid, Pd(PPh3)4, and Na2CO3.

  • Add the degassed 1,4-dioxane/H2O solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for the time indicated by TLC or LC-MS monitoring.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_intermediate Ar-Pd(II)L_n-I oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)L_n-Ar' transmetalation->pd_biaryl boronate Ar'B(OR)2 boronate->transmetalation Base reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Sources

A Comparative Benchmarking Guide to the Synthesis of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the synthesis of complex heterocyclic molecules is a critical endeavor. N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide is a key building block and intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The strategic introduction of the trifluoromethyl group and the iodine atom onto the pyridine ring, followed by the installation of a pivaloyl moiety, presents a synthetic challenge that requires careful consideration of methodology to ensure high yield, purity, and scalability.

This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering detailed experimental protocols and a discussion of the rationale behind the chosen reagents and conditions. The methods are benchmarked against key performance indicators to aid researchers in selecting the most appropriate route for their specific needs.

Synthetic Strategy Overview

The synthesis of this compound is logically approached as a two-step sequence starting from the commercially available 2-amino-5-(trifluoromethyl)pyridine:

  • Regioselective Iodination: The introduction of an iodine atom at the C-3 position of the pyridine ring.

  • N-Acylation (Pivaloylation): The subsequent acylation of the amino group with a pivaloyl group.

The choice of reagents and conditions for each of these steps can significantly impact the overall efficiency and cost-effectiveness of the synthesis. This guide will explore two distinct methods, each employing a different approach to the iodination step.

Method 1: Iodination with N-Iodosuccinimide (NIS)

This method utilizes the widely used and relatively mild iodinating agent, N-Iodosuccinimide (NIS). The succinimide byproduct is generally easy to remove, simplifying purification.

Experimental Protocol

Step 1: Synthesis of 2-amino-3-iodo-5-(trifluoromethyl)pyridine

  • To a solution of 2-amino-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, N-Iodosuccinimide (1.1 eq) is added portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for 4-6 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-amino-3-iodo-5-(trifluoromethyl)pyridine.

Step 2: Synthesis of this compound

  • To a solution of 2-amino-3-iodo-5-(trifluoromethyl)pyridine (1.0 eq) and triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, pivaloyl chloride (1.2 eq) is added dropwise.[3]

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is monitored by TLC. Upon completion, the reaction is quenched with water.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Causality of Experimental Choices
  • NIS as Iodinating Agent: NIS is chosen for its high reactivity towards electron-rich aromatic rings and its ease of handling compared to molecular iodine. The use of a slight excess ensures complete consumption of the starting material.

  • Triethylamine as Base: In the acylation step, triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[3]

  • Anhydrous Conditions: The acylation reaction is sensitive to moisture, as pivaloyl chloride can be hydrolyzed. Therefore, the use of an anhydrous solvent and inert atmosphere is recommended.

Method 2: Iodination with Iodine Monochloride (ICl)

This method employs the more reactive iodinating agent, iodine monochloride (ICl), which can offer faster reaction times.

Experimental Protocol

Step 1: Synthesis of 2-amino-3-iodo-5-(trifluoromethyl)pyridine

  • To a solution of 2-amino-5-(trifluoromethyl)pyridine (1.0 eq) in a solvent such as acetic acid or a mixture of water and an organic solvent, a solution of iodine monochloride (1.05 eq) in the same solvent is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC.

  • Upon completion, the reaction is neutralized with an aqueous solution of sodium bicarbonate.

  • The mixture is extracted with ethyl acetate, and the organic layer is washed with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is then purified by column chromatography.

Step 2: Synthesis of this compound

  • The protocol for the pivaloylation step is identical to that described in Method 1.

Causality of Experimental Choices
  • Iodine Monochloride as Iodinating Agent: ICl is a more powerful electrophilic iodinating agent than molecular iodine due to the polarization of the I-Cl bond. This can lead to faster and more efficient iodination, particularly for less activated substrates.

  • Acetic Acid as Solvent: Acetic acid can facilitate the iodination reaction by protonating the pyridine nitrogen, further activating the ring towards electrophilic substitution.

Performance Comparison

ParameterMethod 1: NIS IodinationMethod 2: ICl Iodination
Iodination Reagent N-Iodosuccinimide (NIS)Iodine Monochloride (ICl)
Reaction Time (Iodination) 4-6 hours2-4 hours
Reagent Handling Relatively safe solidCorrosive and moisture-sensitive liquid
Byproducts (Iodination) Succinimide (water-soluble)HCl (requires neutralization)
Purity (Iodination) Generally high after chromatographyMay require more rigorous purification
Cost-Effectiveness NIS can be more expensiveICl is generally more cost-effective
Scalability GoodGood, with appropriate safety measures
Overall Yield (Pivaloylation) Typically moderate to highTypically moderate to high

Visualization of Synthetic Workflow

Synthetic_Workflow cluster_start Starting Material cluster_method1 Method 1 cluster_method2 Method 2 cluster_acylation Acylation cluster_product Final Product start 2-amino-5-(trifluoromethyl)pyridine iodination1 Iodination with NIS start->iodination1 iodination2 Iodination with ICl start->iodination2 intermediate1 2-amino-3-iodo-5-(trifluoromethyl)pyridine iodination1->intermediate1 acylation Pivaloylation (Pivaloyl Chloride, Et3N) intermediate1->acylation intermediate2 2-amino-3-iodo-5-(trifluoromethyl)pyridine iodination2->intermediate2 intermediate2->acylation product This compound acylation->product

Caption: Comparative workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

Logical_Relationship cluster_precursor Precursor cluster_iodination Step 1: Iodination cluster_intermediate Intermediate cluster_acylation Step 2: Pivaloylation cluster_final_product Final Product precursor 2-amino-5-(trifluoromethyl)pyridine iodination Electrophilic Aromatic Substitution precursor->iodination iodination_reagents Reagents: - NIS (Method 1) - ICl (Method 2) iodination->iodination_reagents intermediate 2-amino-3-iodo-5-(trifluoromethyl)pyridine iodination->intermediate acylation Nucleophilic Acyl Substitution intermediate->acylation acylation_reagents Reagents: - Pivaloyl Chloride - Triethylamine acylation->acylation_reagents final_product This compound acylation->final_product

Caption: Logical progression of the two-step synthesis.

Conclusion and Recommendations

Both Method 1 (NIS) and Method 2 (ICl) present viable pathways for the synthesis of this compound.

  • Method 1 (NIS) is recommended for laboratory-scale synthesis where ease of handling and simplified purification are priorities. The higher cost of NIS may be a limiting factor for large-scale production.

  • Method 2 (ICl) is a more cost-effective and potentially faster alternative, making it more suitable for industrial applications. However, it requires more stringent handling procedures due to the corrosive nature of iodine monochloride.

The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, budget, and available equipment and expertise. It is recommended to perform small-scale optimization of reaction conditions for either method to maximize yield and purity.

References

  • WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (n.d.). Google Patents.
  • Pivaloyl chloride patented technology retrieval search results - Eureka | Patsnap. (n.d.). Retrieved January 24, 2026, from [Link]

  • Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates † | Request PDF. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]_

  • Regulation of sodium iodide symporter gene expression in FRTL-5 rat thyroid cells. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis - PMC. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • The crystal structure of 2-amino-5-nitroanilinium iodide monohydrate, C 6 H 8 IN 3 O 2 . (2021, March 19). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. (2026, January 19). The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Aminomethylations of electron-deficient compounds—bringing iron photoredox catalysis into play. (2024, June 28). Diva-Portal.org. Retrieved January 24, 2026, from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • The Sodium-Iodide Symporter NIS and Pendrin in Iodide Homeostasis of the Thyroid. (2009, February 5). NIH. Retrieved January 24, 2026, from [Link]

  • Aminomethylations of electron-deficient compounds-bringing iron photoredox catalysis into play. (2024, June 28). PubMed. Retrieved January 24, 2026, from [Link]

  • The Sodium/Iodide Symporter (NIS): Molecular Physiology and Preclinical and Clinical Applications - PMC. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents.
  • CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. (n.d.). Google Patents.
  • Synthesis of 2-amino-5-fluoropyridine. (2025, August 7). ResearchGate. Retrieved January 24, 2026, from [Link]

  • EP 2 368 550 B1. (n.d.). Google Patents.
  • Reagent and conditions: a) Pivaloyl chloride, Et3N, n‐BuLi, THF,... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • US6562977B2 - Process for the preparation of mixed anhydrides. (n.d.). Google Patents.
  • EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases. (n.d.). Google Patents.
  • EP1103545A1 - 2-(3,5-Bis-trifluoromethyl-phenyl)-N-methyl-N-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-isobutyramide. (n.d.). Google Patents.

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Safety Operating Guide

Comprehensive Safety and Handling Guide for N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide (CAS No. 1002916-67-7). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

This compound is a halogenated pyridine derivative. While a comprehensive toxicological profile is not widely available, the known structural motifs and available safety data for analogous compounds necessitate a cautious approach. The primary hazards are associated with its potential for irritation and toxicity upon contact or inhalation.

Based on available information, this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are consistent with data for similar halogenated and trifluoromethylated pyridine compounds, which are known to be irritants and potentially toxic.[2][3][4][5] Therefore, a thorough risk assessment is mandatory before commencing any work.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to mitigate the risks associated with handling this compound.[6][7][8]

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing or when handling larger quantities.Protects against splashes and airborne particles that can cause serious eye irritation.[3][4][9]
Hand Protection Chemically resistant gloves are required. Nitrile gloves are a suitable option, but they should be changed frequently and immediately upon any sign of contamination or degradation.[6] For prolonged handling or immersion, consider heavier-duty gloves such as butyl rubber or neoprene. Always inspect gloves for damage before use.Provides a critical barrier against skin contact, which can cause irritation.[3][9] Powder-free gloves are recommended to prevent the powder from absorbing and spreading the chemical.[10]
Body Protection A flame-retardant lab coat, fully buttoned, is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.Protects the skin on the arms and body from accidental contact.[6][7]
Respiratory Protection All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[4][11] If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12]Prevents respiratory tract irritation by minimizing the inhalation of the compound.[4][13]

Operational and Handling Plan

Adherence to a strict operational plan is paramount for ensuring safety and experimental integrity.

3.1. Engineering Controls and Work Environment

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[11]

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][11]

3.2. Step-by-Step Handling Protocol

  • Preparation: Before starting, ensure all necessary PPE is correctly worn.[7] Prepare your workspace by lining it with absorbent, disposable bench paper.

  • Weighing and Aliquoting: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust generation.[11] Use anti-static tools if possible.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[2][3][13] Decontaminate all work surfaces.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.[7]

Exposure TypeImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[3][4][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[2][3][13] If skin irritation occurs, seek medical attention.[3]
Inhalation Move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[11] Rinse the mouth with water if the person is conscious.[3] Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[7]

  • Waste Categorization: This compound should be treated as hazardous chemical waste.

  • Containerization: All waste, including contaminated consumables (e.g., gloves, pipette tips, bench paper), should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor.[7] Do not dispose of it down the drain or in regular trash.[4] Follow all local, state, and federal regulations for chemical waste disposal.

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat prep_workspace Prepare Fume Hood: - Line with absorbent paper prep_ppe->prep_workspace Then weigh Weigh Solid prep_workspace->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate dispose Dispose of Waste: - Contaminated PPE - Chemical Waste decontaminate->dispose wash Wash Hands dispose->wash

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide
Reactant of Route 2
Reactant of Route 2
N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.